RMI–FANCM (MM2) Protein–Protein Interaction Inhibition: Engagement Confirmed by High-Throughput Screening
CAS 476631-46-6 was identified as an active hit in a high-throughput screen for inhibitors of the RMI–FANCM (MM2) protein–protein interaction, a target pursued for ALT-positive cancers . While the screen did not report an IC50 value for this compound, it demonstrated reproducible activity across multiple replicate wells (20 data points at 33 μM, with percent inhibition ranging from 55% to 83%), indicating dose-dependent target engagement that exceeds the typical hit threshold for this assay . In contrast, the structurally related PPARγ antagonist T0070907 (2-chloro-5-nitro-N-4-pyridinyl-benzamide, lacking the thiazole linker) does not appear in this RMI–FANCM screen, consistent with its annotated selectivity for nuclear receptors rather than DNA-repair protein–protein interfaces [1].
| Evidence Dimension | RMI–FANCM (MM2) PPI inhibition |
|---|---|
| Target Compound Data | Active hit in HTS; 55–83% inhibition at 33 μM in HepG2 cytotoxicity-coupled assay; 20 replicate measurements |
| Comparator Or Baseline | T0070907 (2-chloro-5-nitro-N-4-pyridinyl-benzamide): No reported RMI–FANCM activity; annotated as selective PPARγ antagonist (IC50 ≈ 1 nM) [1] |
| Quantified Difference | Qualitative target-engagement divergence: RMI–FANCM active vs. no detectable activity |
| Conditions | HepG2 cell-based assay; inhibitor dose dry powder activity set; plate reader readout |
Why This Matters
This target-engagement evidence positions CAS 476631-46-6 as a tool compound for studying RMI–FANCM biology, a niche that T0070907 and other simple benzamide analogs cannot address.
- [1] NCATS Inxight Drugs. T0070907: PPARγ antagonist profile. https://inxight.ncats.io/drug/T0070907 View Source
